2-Chloro-2-deoxy-D-glucose

描述

准备方法

2-氯-2-脱氧-D-葡萄糖可以使用多种方法合成。一种常见的方法是使用3,4,5-三-O-乙酰基-D-葡萄糖醛或3,4,5-三羟基-葡萄糖醛作为原料。将这些原料置于溶剂中与固体酸一起搅拌,并在特定温度下反应。 反应结束后,除去固体酸,并通过重结晶纯化产物 . 另一种方法是通过溴在甲醇中介导的D-葡萄糖醛的卤代O-糖基化,然后通过锌在饱和磷酸二氢钠水溶液中还原去除卤素基团,并水解甲氧基基团 .

化学反应分析

2-氯-2-脱氧-D-葡萄糖会发生各种化学反应,包括取代反应。 它对空气敏感且吸湿性强,意味着它很容易从空气中吸收水分 . 其反应中常用的试剂包括溴、甲醇和锌 . 这些反应形成的主要产物包括2-脱氧-D-葡萄糖和其他衍生物 .

科学研究应用

Cancer Therapy

Mechanism of Action:

2-CG functions primarily as a glycolysis inhibitor. By mimicking glucose, it interferes with glucose metabolism, leading to the accumulation of 2-chloro-2-deoxy-D-glucose-6-phosphate (2-CG6P) within cells. This accumulation inhibits key glycolytic enzymes such as hexokinase and glucose-6-phosphate isomerase, effectively starving cancer cells of energy and promoting apoptosis .

Case Studies:

- Pancreatic Cancer: Research has demonstrated that 2-CG significantly inhibits glycolysis in pancreatic cancer cell lines, suggesting its potential as an adjunct therapy alongside traditional chemotherapeutics .

- Glioblastoma: Studies indicate that 2-CG can enhance the cytotoxic effects of existing treatments for glioblastoma by disrupting energy metabolism in tumor cells .

Table 1: Summary of Cancer Studies Involving 2-CG

| Study Focus | Cancer Type | Findings |

|---|---|---|

| Inhibition of Glycolysis | Pancreatic | Significant reduction in cell viability |

| Synergistic Effects | Glioblastoma | Enhanced cytotoxicity when combined with chemotherapy |

| Energy Deprivation | Various Tumors | Induction of apoptosis through metabolic disruption |

Antiviral Applications

Role in Viral Infections:

2-CG has been investigated for its antiviral properties, particularly against RNA viruses. By inhibiting glycolysis, it limits the energy supply necessary for viral replication within host cells .

COVID-19 Treatment:

In May 2021, 2-CG received emergency approval in India for use as an adjunct therapy in hospitalized COVID-19 patients. Clinical trials indicated that patients treated with 2-CG showed improved pulmonary function and a reduced need for supplemental oxygen compared to standard care .

Table 2: Clinical Findings on 2-CG in COVID-19 Treatment

| Parameter | Standard Care (%) | 2-CG Treatment (%) |

|---|---|---|

| Need for Supplemental Oxygen | 42 | 31 |

| Recovery Time (Days) | Longer | Shorter |

Diagnostic Imaging

PET Imaging:

The structural similarity of 2-CG to glucose allows it to be utilized in positron emission tomography (PET) imaging. It can be labeled with radioactive isotopes to visualize and quantify glucose uptake in tissues, aiding in the detection and monitoring of tumors .

Brain Tumor Diagnostics:

Due to its ability to cross the blood-brain barrier (BBB), 2-CG is proposed for use in diagnosing brain tumors where enhanced glucose metabolism is observed .

Future Directions and Research Opportunities

The ongoing research into halogenated derivatives of glucose analogs like 2-CG suggests potential improvements in pharmacokinetic properties, enhancing their efficacy and reducing side effects. Future studies may focus on:

- Developing more potent analogs with better bioavailability.

- Exploring combination therapies that utilize 2-CG alongside existing cancer treatments.

- Investigating the full range of viral infections that could be targeted by glycolysis inhibitors.

作用机制

The mechanism of action of 2-Chloro-2-deoxy-D-glucose involves its ability to mimic glucose and inhibit glycolysis. Once inside the cell, it is phosphorylated by hexokinase to form 2-deoxy-D-glucose-6-phosphate, which cannot be further metabolized by phosphoglucose isomerase . This leads to the accumulation of 2-deoxy-D-glucose-6-phosphate, inhibiting glycolysis and inducing cell death . It also affects the function of hexokinase and glucose-6-phosphate isomerase, further disrupting cellular metabolism .

相似化合物的比较

生物活性

2-Chloro-2-deoxy-D-glucose (ClDG) is a glucose analog with significant biological activity, particularly in the context of cancer research and metabolic studies. This compound has garnered attention due to its ability to inhibit glycolysis and its potential therapeutic applications. This article explores the biological activity of ClDG, supported by case studies, research findings, and data tables.

ClDG functions primarily as a competitive inhibitor of glucose metabolism. Its structure allows it to mimic glucose, facilitating its uptake by cells via glucose transporters (GLUTs). Once inside the cell, ClDG is phosphorylated to form this compound-6-phosphate (ClDG-6-P), which cannot be further metabolized. This accumulation leads to several downstream effects:

- Inhibition of Glycolysis : ClDG-6-P inhibits key glycolytic enzymes such as hexokinase and phosphoglucose isomerase, leading to reduced ATP production and energy deprivation in cells .

- Induction of Cell Death : The inhibition of glycolysis triggers apoptosis in cancer cells, particularly under hypoxic conditions where glucose uptake is heightened .

- Alteration of Glycosylation Processes : ClDG interferes with N-linked glycosylation, impacting protein synthesis and triggering endoplasmic reticulum (ER) stress .

Pharmacological Properties

Recent studies have highlighted various pharmacological properties of ClDG:

- Anticancer Activity : ClDG has shown promise in inhibiting the growth of various cancer cell lines by inducing apoptosis and sensitizing cells to other chemotherapeutic agents such as Paclitaxel .

- Potential as an Antiviral Agent : Due to its structural similarity to mannose, ClDG may also serve as an antiviral agent by inhibiting viral replication processes that rely on glycosylation .

- Role in Metabolic Research : ClDG is utilized in metabolic studies to understand glucose metabolism and the effects of glycolytic inhibition on cellular processes .

Case Studies

Several studies have investigated the effects of ClDG in different contexts:

- Study on Glioblastoma Cells : Research demonstrated that treatment with ClDG led to significant reductions in cell viability and increased markers of apoptosis compared to untreated controls .

- Endothelial Cell Response : Another study reported that ClDG treatment resulted in increased AMP-activated protein kinase (AMPK) activity, indicating a shift towards energy conservation pathways under glucose deprivation conditions .

- Inhibition of DNA Repair Mechanisms : ClDG was shown to inhibit DNA repair processes in cancer cells, which may enhance the efficacy of radiation therapy .

Data Table: Summary of Biological Effects

属性

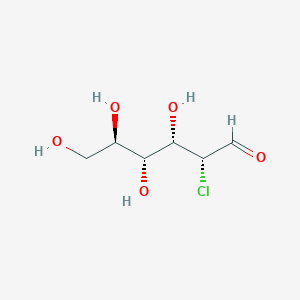

IUPAC Name |

(2R,3S,4R,5R)-2-chloro-3,4,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEGMPAFDRYYIG-SLPGGIOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)Cl)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)Cl)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40163527 | |

| Record name | 2-Chloro-2-deoxyglucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14685-79-1 | |

| Record name | 2-Chloro-2-deoxyglucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014685791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-2-deoxyglucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 2-Chloro-2-deoxy-D-glucose relate to its ability to elicit feeding responses?

A: Studies exploring the impact of glucose analogs on feeding behavior in rats revealed that modifications at the C-2 position of the glucose molecule significantly influence feeding responses. [] While D-glucose decreased meal size, 2-deoxy-D-glucose, lacking a hydroxyl group at C-2, induced feeding. [] Interestingly, 2-fluoro-2-deoxy-D-glucose and this compound, both halogenated at C-2, elicited even stronger feeding responses compared to 2-deoxy-D-glucose. [] This highlights the importance of the C-2 substituent in modulating the feeding response, with halogens potentially enhancing the effect.

Q2: Is this compound a specific inhibitor of any enzymes?

A: While 2-ClDG is primarily known for inhibiting hexokinase, research indicates it does not demonstrate strong inhibitory effects on endo-α-mannosidase, an enzyme involved in glycoprotein processing. [] Modifications to the glucose unit of 1-deoxy-3-O-(α-D-glucopyranosyl)-mannojirimycin, a potent endo-α-mannosidase inhibitor, including its replacement with 2-ClDG, did not improve inhibitory properties. [] This suggests a high specificity of endo-α-mannosidase for its natural substrate and highlights that 2-ClDG's action is primarily focused on glycolysis.

Q3: What are the impurities found in [18F]Fluorodeoxyglucose (FDG) products, and how are they determined?

A: this compound (2-ClDG) and 2-fluoro-2-deoxy-D-glucose (FDG) are identified as chemical impurities present in [18F]Fluorodeoxyglucose (F-18-FDG) products. [, ] These impurities can be separated and quantified using techniques like capillary electrophoresis, allowing for the determination of their presence and concentration within F-18-FDG. []

Q4: Has this compound shown potential against any specific diseases?

A: While not a primary focus of the provided research, one study explored the potential of various wheatgrass constituents, including Rutin, against COVID-19. [] While Rutin showed the most promising results in silico, further research is needed to validate these findings and explore the efficacy of wheatgrass constituents like 2-ClDG in vivo. []

Q5: Are there any known analytical methods for characterizing and quantifying this compound?

A: Capillary electrophoresis has been identified as a suitable method for determining the concentration of 2-ClDG, particularly within the context of its presence as an impurity in [18F]Fluorodeoxyglucose products. [] This method allows for the separation and quantification of 2-ClDG alongside other related compounds like 2-fluoro-2-deoxy-D-glucose and glucose itself. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。